molecular formula C22H19ClN2O5S B4970624 2-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid

2-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid

Cat. No. B4970624
M. Wt: 458.9 g/mol
InChI Key: BLEYTQJZNGAGQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid, also known as CGP 7930, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied in scientific research due to its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

2-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid 7930 acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the activity of this receptor, 2-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid 7930 can modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
2-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid 7930 has been shown to have a wide range of biochemical and physiological effects in various animal models and cell culture systems. It can modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA, which are involved in the regulation of mood, cognition, and behavior. In addition, it has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid 7930 in lab experiments include its high potency and selectivity for the mGluR5 receptor, as well as its well-established pharmacological profile. However, there are also some limitations to its use, including the potential for off-target effects, the need for careful dosing and timing, and the difficulty in interpreting results due to the complex interactions between different neurotransmitter systems.

Future Directions

There are many future directions for research on 2-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid 7930, including further investigation of its neuroprotective effects in various animal models of neurological and psychiatric disorders, as well as its potential therapeutic applications in clinical settings. In addition, there is a need for more studies to elucidate the complex interactions between different neurotransmitter systems and their role in the pathophysiology of these disorders. Finally, there is a need for the development of more selective and potent mGluR5 antagonists that can be used as tools for studying the role of this receptor in health and disease.

Synthesis Methods

2-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid 7930 can be synthesized using a multi-step process involving the reaction of 2-amino benzoic acid with 3-chloro-2-methylbenzene sulfonyl chloride followed by coupling with N-protected glycine and deprotection to obtain the final product.

Scientific Research Applications

2-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid 7930 has been extensively studied in preclinical and clinical research for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Huntington's disease, and traumatic brain injury. In addition, it has been investigated as a potential treatment for anxiety, depression, and addiction.

properties

IUPAC Name

2-[[2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O5S/c1-15-18(23)11-7-13-20(15)25(31(29,30)16-8-3-2-4-9-16)14-21(26)24-19-12-6-5-10-17(19)22(27)28/h2-13H,14H2,1H3,(H,24,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEYTQJZNGAGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N(CC(=O)NC2=CC=CC=C2C(=O)O)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-[N-(benzenesulfonyl)-3-chloro-2-methylanilino]acetyl]amino]benzoic acid

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